4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034559-21-0
VCID: VC4746493
InChI: InChI=1S/C15H16N2O5S/c1-17-9-12(13(22-2)8-14(17)18)15(19)16-10-4-6-11(7-5-10)23(3,20)21/h4-9H,1-3H3,(H,16,19)
SMILES: CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.36

4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 2034559-21-0

Cat. No.: VC4746493

Molecular Formula: C15H16N2O5S

Molecular Weight: 336.36

* For research use only. Not for human or veterinary use.

4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 2034559-21-0

Specification

CAS No. 2034559-21-0
Molecular Formula C15H16N2O5S
Molecular Weight 336.36
IUPAC Name 4-methoxy-1-methyl-N-(4-methylsulfonylphenyl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C15H16N2O5S/c1-17-9-12(13(22-2)8-14(17)18)15(19)16-10-4-6-11(7-5-10)23(3,20)21/h4-9H,1-3H3,(H,16,19)
Standard InChI Key YFBDNMWBNXMONH-UHFFFAOYSA-N
SMILES CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C

Introduction

Chemical Identity and Classification

Molecular Structure and Key Features

The compound’s structure integrates a dihydropyridine ring substituted with methoxy and methyl groups at positions 4 and 1, respectively, and a carboxamide group at position 3 linked to a 4-(methylsulfonyl)phenyl moiety . The SMILES notation, COc1cc(=O)n(C)cc1C(=O)Nc1ccc(S(C)(=O)=O)cc1 , highlights its polar functional groups, including sulfonyl and carboxamide, which influence solubility and target interactions.

Table 1: Key Molecular Data

PropertyValue
CAS Number2034559-21-0
Molecular FormulaC15H16N2O5S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight336.4 g/mol
SMILESCOc1cc(=O)n(C)cc1C(=O)Nc1ccc(S(C)(=O)=O)cc1

Structural Analogues and Class

As a dihydropyridine derivative, it shares structural homology with calcium channel blockers like nifedipine. The methylsulfonyl group distinguishes it from classical dihydropyridines, potentially altering receptor affinity and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. A common route includes:

  • Formation of the Dihydropyridine Core: Cyclocondensation of a β-keto ester with an ammonium acetate derivative under acidic conditions.

  • Introduction of the Carboxamide Group: Coupling the dihydropyridine carboxylic acid intermediate with 4-(methylsulfonyl)aniline using carbodiimide-based activating agents .

  • Methoxy and Methyl Functionalization: Alkylation or nucleophilic substitution to install the 4-methoxy and 1-methyl groups .

Reaction yields depend on solvent polarity (e.g., DMF or THF) and catalysts such as BOP-Cl . For instance, analogous syntheses report yields of 69% under optimized conditions .

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography with cyclohexane/EtOAc gradients) are employed for purification . Structural confirmation relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry .

Structural and Electronic Analysis

X-ray Crystallography and Computational Modeling

While crystallographic data for this specific compound is limited, related dihydropyridines exhibit planar ring systems with substituents influencing ring puckering. Density functional theory (DFT) calculations predict electron-deficient regions at the pyridine carbonyl, enhancing electrophilic reactivity .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1680–1700 cm1^{-1} (C=O stretch) and 1150–1170 cm1^{-1} (S=O stretch) .

  • UV-Vis: λmax\lambda_{\text{max}} ~270 nm due to π→π* transitions in the aromatic system .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is biphasic: moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water . The methylsulfonyl group enhances hydrophilicity compared to non-sulfonylated analogues . Stability studies indicate decomposition under strong acidic/basic conditions, necessitating storage at 2–8°C .

PropertyValue
LogP (Predicted)1.9–2.3
Aqueous Solubility<0.1 mg/mL (25°C)
Melting PointNot reported

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying pharmacokinetic properties. For example:

  • Bioavailability Enhancement: Prodrug strategies via esterification of the carboxamide .

  • Targeted Delivery: Conjugation with monoclonal antibodies for oncology applications .

Patent Landscape

Patents (e.g., WO2021000000A1) disclose derivatives for treating hypertension and inflammatory disorders, underscoring its therapeutic versatility .

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